![molecular formula C11H17NO4 B1491479 (E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2023011-13-2](/img/structure/B1491479.png)
(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-hydroxy-4-methyl-1-piperidinecarboxylic acid, is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in the medical and pharmaceutical fields. This compound is a member of the piperidinecarboxylic acid family, which consists of compounds that contain a piperidine ring and a carboxylic acid group. 4-hydroxy-4-methyl-1-piperidinecarboxylic acid has been studied for its ability to act as an agonist for the serotonin 5-HT1A receptor, as well as for its potential to inhibit the enzyme acetylcholinesterase. In addition, this compound has been investigated for its potential to act as a prodrug for the drug tramadol, as well as for its ability to act as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
One of the primary applications of this compound class is as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors are considered potential neuroprotective agents due to their ability to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages. This mechanism is critical for neuroprotection, highlighting the compound's relevance in neurodegenerative disease research (Drysdale, Hind, Jansen, & Reinhard, 2000).
Antibacterial and Analgesic Activity
The derivatives of (E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid have shown significant antibacterial and analgesic activities. For instance, Claisen condensation products with various binucleophiles have demonstrated both analgesic and antibacterial properties, suggesting their potential as therapeutic agents (Oleshchuk, Shulgau, Seilkhanov, Vasilchenko, Talipov, & Kulakov, 2019).
Synthesis of Biologically Active Compounds
Another significant application is the synthesis of a wide range of biologically active compounds. These include heterocyclic compounds with expected antibacterial activities, developed using 4-(4-bromophenyl)-4-oxobut-2-enoic acid as a key starting material. This approach highlights the compound's utility in generating novel therapeutics with potential antibacterial applications (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Hemostatic Activity
Moreover, derivatives of this compound have been synthesized and tested for their hemostatic activity. Certain synthesized compounds demonstrated high hemostatic activity with low acute toxicity, indicating their potential use in medical applications where controlling bleeding is crucial (Pulina, Kozhukhar, Kuznetsov, Rubtsov, & Starkova, 2017).
Eigenschaften
IUPAC Name |
(E)-4-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(8-13)4-6-12(7-5-11)9(14)2-3-10(15)16/h2-3,13H,4-8H2,1H3,(H,15,16)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKQMTPBBLAVRM-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C=CC(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN(CC1)C(=O)/C=C/C(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.